

# Structural Elucidation of 1-(o-Tolyl)biguanide: A Spectroscopic Approach

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## Compound of Interest

Compound Name: 1-(o-Tolyl)biguanide

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## Introduction

**1-(o-Tolyl)biguanide** is an organic compound belonging to the biguanide class of molecules, characterized by a biguanide functional group attached to an o-tolyl moiety.[1] Its chemical formula is  $C_9H_{13}N_5$ , and it has a molecular weight of approximately 191.23 g/mol .[1] The compound typically presents as a white crystalline powder with a melting point in the range of 143-145 °C.[1] Structurally similar to the well-known antidiabetic drug metformin, **1-(o-tolyl)biguanide** holds potential for various biological activities. This guide provides a detailed technical overview of the structural elucidation of **1-(o-Tolyl)biguanide** using two powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

This document outlines the experimental protocols for acquiring  $^1H$  NMR,  $^{13}C$  NMR, and FTIR spectra, presents the expected spectral data in tabular format for clarity, and visualizes the experimental workflow and the logic of spectral interpretation.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### a) $^1H$ NMR Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of **1-(o-Tolyl)biguanide** is dissolved in approximately 0.75 mL of a deuterated solvent, such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or chloroform-d (CDCl<sub>3</sub>), in a clean, dry 5 mm NMR tube. The choice of solvent is critical to avoid obscuring proton signals of the analyte. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Instrumentation:** A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used for data acquisition.
- **Data Acquisition:** The <sup>1</sup>H NMR spectrum is acquired at room temperature. Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.
- **Data Processing:** The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline-corrected. The chemical shifts of the signals are referenced to the TMS peak. Integration of the signals is performed to determine the relative number of protons corresponding to each peak.

#### b) <sup>13</sup>C NMR Spectroscopy

- **Sample Preparation:** A more concentrated sample, typically 20-50 mg of **1-(o-Tolyl)biguanide**, is dissolved in 0.75 mL of a deuterated solvent in a 5 mm NMR tube. TMS is used as the internal standard ( $\delta = 0.00$  ppm).
- **Instrumentation:** The same NMR spectrometer as for <sup>1</sup>H NMR is used, but tuned to the <sup>13</sup>C frequency.
- **Data Acquisition:** Due to the low natural abundance of the <sup>13</sup>C isotope, a larger number of scans is required to obtain a spectrum with an adequate signal-to-noise ratio. Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The spectral width is typically set from 0 to 200 ppm.
- **Data Processing:** Similar to <sup>1</sup>H NMR, the FID is Fourier-transformed, and the spectrum is phased and baseline-corrected. Chemical shifts are referenced to the TMS signal.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** The solid sample of **1-(o-Tolyl)biguanide** is prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then compressed in a pellet press under high pressure to form a thin, transparent disc.
- **Instrumentation:** A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector is used.
- **Data Acquisition:** A background spectrum of a pure KBr pellet is first recorded. Then, the sample pellet is placed in the sample holder, and the FTIR spectrum is recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). Multiple scans are averaged to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Data Presentation

The following tables summarize the expected quantitative data from the NMR and FTIR analyses of **1-(o-Tolyl)biguanide**. Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The values presented here are representative.

Table 1: Expected  $^1\text{H}$  NMR Spectral Data for **1-(o-Tolyl)biguanide**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 2.2 - 2.4	Singlet	3H	-CH <sub>3</sub> (o-tolyl group)
~ 6.8 - 7.0	Multiplet	4H	Aromatic protons (o-tolyl group)
~ 7.0 - 7.5	Broad Singlet	4H	-NH <sub>2</sub> (biguanide)
~ 8.5 - 9.5	Broad Singlet	2H	-NH- (biguanide)

Table 2: Expected  $^{13}\text{C}$  NMR Spectral Data for **1-(o-Tolyl)biguanide**

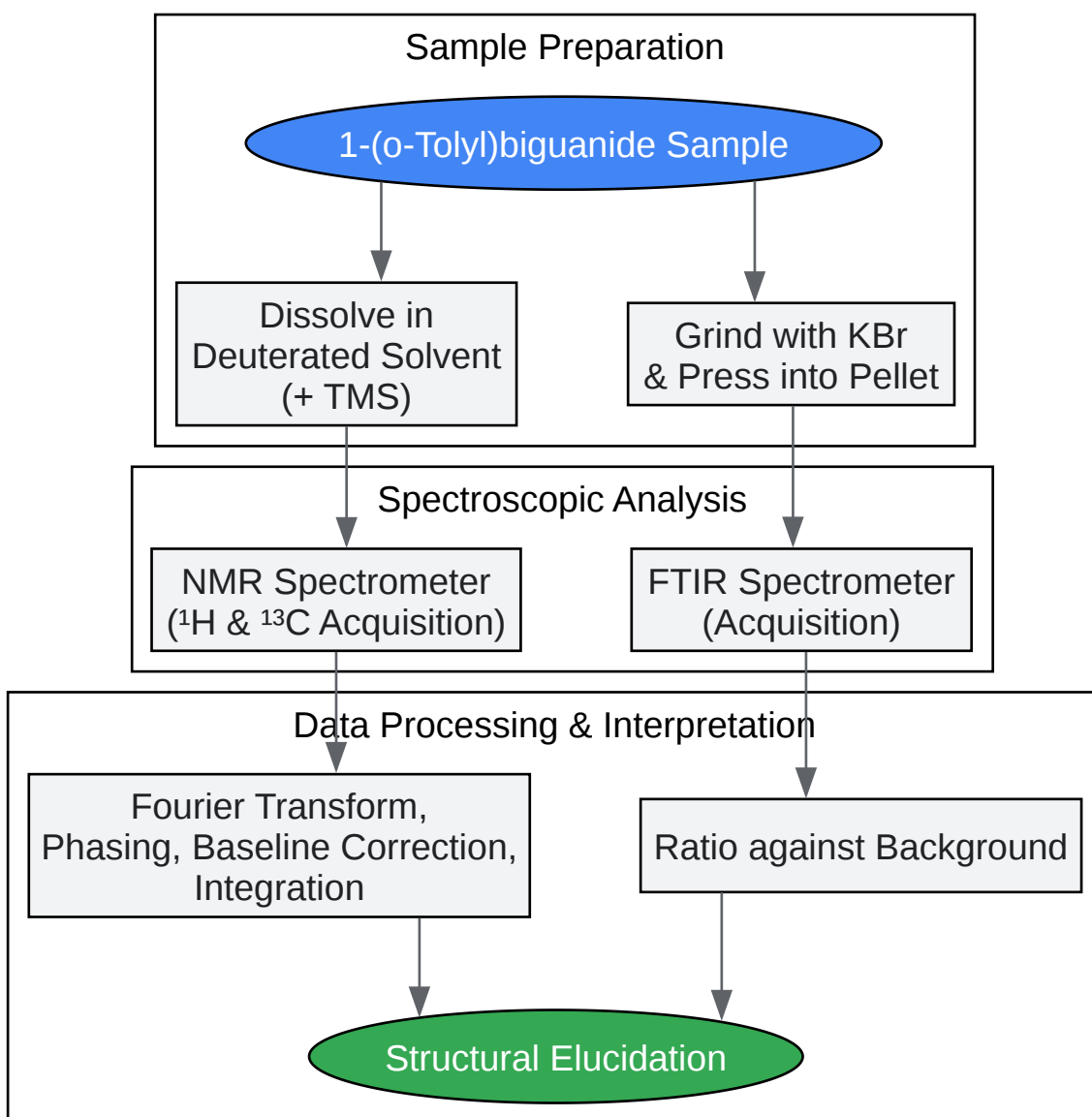
Chemical Shift ( $\delta$ , ppm)	Assignment
~ 17 - 20	-CH <sub>3</sub> (o-tolyl group)
~ 125 - 132	Aromatic CH (o-tolyl group)
~ 135 - 140	Quaternary aromatic C (o-tolyl group)
~ 155 - 165	C=N (biguanide carbons)

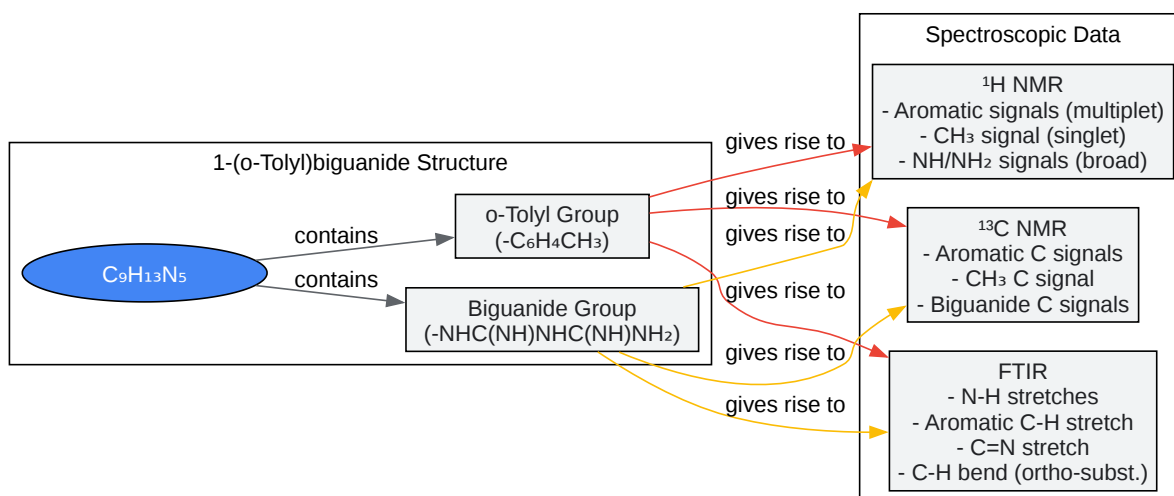
Table 3: Expected FTIR Spectral Data for **1-(o-Tolyl)biguanide**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3400 - 3100	N-H stretching	-NH <sub>2</sub> , -NH- (biguanide)
3100 - 3000	C-H stretching	Aromatic C-H (o-tolyl)
3000 - 2850	C-H stretching	-CH <sub>3</sub> (o-tolyl)
~ 1650	C=N stretching	Biguanide
1600 - 1450	C=C stretching	Aromatic ring (o-tolyl)
~ 1550	N-H bending	-NH <sub>2</sub> (biguanide)
~ 750	C-H out-of-plane bending	Ortho-disubstituted benzene

## Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical connections in the structural elucidation process.





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## References

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